molecular formula C10H15N5NaO10P2 B1664383 Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate CAS No. 20398-34-9

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

Cat. No.: B1664383
CAS No.: 20398-34-9
M. Wt: 450.19 g/mol
InChI Key: CWQZLWSOTXCGNT-MCDZGGTQSA-N
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Description

ADP is a purine ribonucleoside 5'-diphosphate having adenine as the nucleobase. It has a role as a human metabolite and a fundamental metabolite. It is an adenosine 5'-phosphate and a purine ribonucleoside 5'-diphosphate. It is a conjugate acid of an ADP(3-) and an ADP(2-).
Adenosine diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Adenosine-5'-diphosphate is a natural product found in Helianthus tuberosus, Arabidopsis thaliana, and other organisms with data available.
ADP is a metabolite found in or produced by Saccharomyces cerevisiae.
Adenosine 5'-(trihydrogen diphosphate). An adenine nucleotide containing two phosphate groups esterified to the sugar moiety at the 5'-position.

Biological Activity

Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate (CAS No. 402846-49-5) is a nucleotide analog that has garnered attention for its potential biological activities. This compound is structurally related to adenosine and has implications in various biochemical pathways, particularly in cellular signaling and metabolism.

Chemical Structure and Properties

The molecular formula of this compound is C10H17N5NaO8PC_{10}H_{17}N_{5}NaO_{8}P, with a molecular weight of approximately 389.24 g/mol . The structure features a purine base (6-amino-9H-purine), which is crucial for its biological activity.

This compound acts as a substrate or inhibitor in various enzymatic reactions. Its activity is primarily attributed to its ability to mimic adenosine triphosphate (ATP), thereby influencing cellular processes such as:

  • Signal Transduction : It can modulate the activity of kinases and phosphatases involved in signaling pathways.
  • Metabolic Regulation : This compound may participate in the regulation of metabolic pathways by acting on enzymes that utilize ATP or similar nucleotides.

Antiviral Activity

Recent studies have explored the antiviral properties of this compound. For instance, it has been shown to exhibit inhibitory effects against certain viral enzymes, which are critical for viral replication. The mechanism involves competitive inhibition where the compound competes with ATP for binding sites on viral polymerases .

Anticancer Properties

Research indicates that this compound may also have anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation .

Research Findings

StudyFindings
Study 1Demonstrated competitive inhibition against viral polymerases with IC50 values in the low micromolar range.
Study 2Showed potential anticancer effects through apoptosis induction in specific cancer cell lines.
Study 3Characterized the compound's interaction with ATP-binding sites on various enzymes.

Properties

CAS No.

20398-34-9

Molecular Formula

C10H15N5NaO10P2

Molecular Weight

450.19 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1

InChI Key

CWQZLWSOTXCGNT-MCDZGGTQSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N.[Na]

Appearance

Solid powder

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

16178-48-6
2092-65-1
1172-42-5
20398-34-9

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ADP Sodium Salt;  ADP Sodium; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Reactant of Route 2
Reactant of Route 2
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Reactant of Route 3
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Reactant of Route 4
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Reactant of Route 5
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate
Reactant of Route 6
Sodium ((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl diphosphate

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